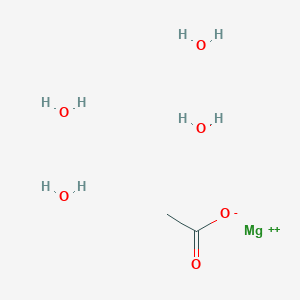![molecular formula C16H20N2O6 B11819039 Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)
Bis[1-amino-3-(furan-2-yl)propyl] oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[1-amino-3-(furan-2-yl)propyl] oxalate is an organic compound that features a furan ring, an amino group, and an oxalate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1-amino-3-(furan-2-yl)propyl] oxalate typically involves the reaction of 1-amino-3-(furan-2-yl)propane with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-amino-3-(furan-2-yl)propane and oxalic acid.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Bis[1-amino-3-(furan-2-yl)propyl] oxalate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Secondary or tertiary amines.
Substitution: Substituted furan derivatives with different alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Bis[1-amino-3-(furan-2-yl)propyl] oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Bis[1-amino-3-(furan-2-yl)propyl] oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-amino-3-(furan-2-yl)propane: A precursor in the synthesis of Bis[1-amino-3-(furan-2-yl)propyl] oxalate.
Furan-2-carboxylic acid: Another furan derivative with different functional groups.
Oxalic acid: A simple dicarboxylic acid used in the synthesis of various oxalate compounds.
Uniqueness
This compound is unique due to its combination of a furan ring, an amino group, and an oxalate moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Propiedades
Fórmula molecular |
C16H20N2O6 |
|---|---|
Peso molecular |
336.34 g/mol |
Nombre IUPAC |
bis[1-amino-3-(furan-2-yl)propyl] oxalate |
InChI |
InChI=1S/C16H20N2O6/c17-13(7-5-11-3-1-9-21-11)23-15(19)16(20)24-14(18)8-6-12-4-2-10-22-12/h1-4,9-10,13-14H,5-8,17-18H2 |
Clave InChI |
VFBCOKAQMIZBAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CCC(N)OC(=O)C(=O)OC(CCC2=CC=CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



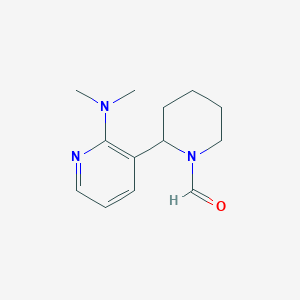
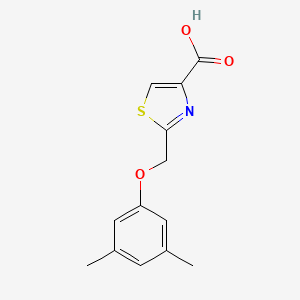

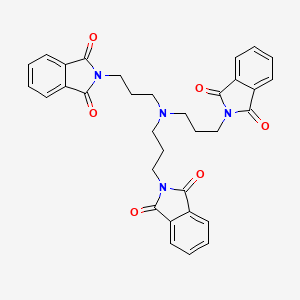
![Sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B11818996.png)

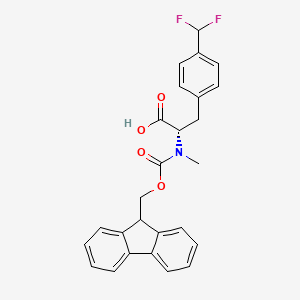


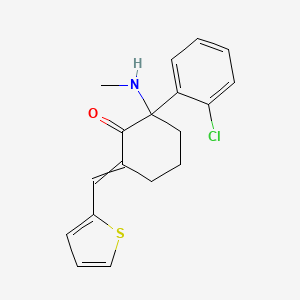
![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819054.png)

